molecular formula C12H18N2 B1399894 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine CAS No. 1342365-95-0

1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine

Cat. No.: B1399894
CAS No.: 1342365-95-0
M. Wt: 190.28 g/mol
InChI Key: BZLWSIZLIJGBCR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a cyclopropyl group attached to the N1 nitrogen and methyl and phenyl groups on the N2 nitrogen. This structural configuration imparts unique steric and electronic properties, distinguishing it from other diamines. Cyclopropyl groups are known for their ring strain and sp³ hybridization, which can influence reactivity and intermolecular interactions . Its synthesis likely involves reductive amination or nucleophilic substitution, as seen in analogous diamines (e.g., N1,N2-di-sec-butylethane-1,2-diamine) .

Properties

IUPAC Name

1-cyclopropyl-N'-methyl-N'-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(9-12(13)10-7-8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLWSIZLIJGBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1CC1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine typically involves the reaction of cyclopropylamine, methylamine, and phenylacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The cyclopropyl group at N1 introduces moderate steric hindrance compared to bulkier substituents like isopropyl (dieda) or phenyl (dfeda). This may enhance solubility or catalytic activity in certain reactions .
  • In contrast, dfeda’s dual phenyl groups create a highly conjugated system, favoring π-π interactions .
  • Hybrid Substituents : Compounds like N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine combine cyclopropyl with heteroaromatic groups, broadening applications in coordination chemistry or catalysis .

Physicochemical and Functional Properties

Stability and Reactivity

  • Thermal Stability : Cyclopropyl-containing diamines may exhibit lower thermal stability compared to aliphatic variants (e.g., N1,N2-diethylethane-1,2-diamine) due to ring strain. However, the phenyl group at N2 could mitigate degradation via resonance stabilization .
  • Complexation Behavior : Ethane-1,2-diamines with aromatic substituents (e.g., dfeda) are used in lanthanide and actinide separation, leveraging their ability to form stable chelates. The target compound’s cyclopropyl group may alter metal-binding affinity compared to phenyl or alkyl derivatives .

Biological Activity

Overview

1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific kinases involved in critical signaling pathways:

  • c-Met Kinase : This receptor tyrosine kinase is implicated in cancer progression and metastasis. Inhibition of c-Met can lead to reduced cell proliferation and survival in cancer cells.
  • VEGFR-2 Kinase : This vascular endothelial growth factor receptor plays a crucial role in angiogenesis. Targeting VEGFR-2 can disrupt tumor blood supply, inhibiting tumor growth.

The compound exhibits notable biochemical properties:

  • Antiproliferative Activity : Studies have shown that it possesses significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines indicate potent activity, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)
A54910
MCF-75
HeLa8
  • Cytotoxicity : The compound has demonstrated cytotoxic effects on HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, indicating its broad-spectrum activity against different types of cancer.

Case Studies

  • Anticancer Activity : In a study evaluating the efficacy of this compound on tumor growth in vivo, mice bearing xenograft tumors were treated with the compound. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer therapeutic.
  • Neuropharmacological Effects : Another study focused on the compound's effects on serotonin receptors, particularly the 5-HT2C receptor. The compound exhibited selective agonist activity with an EC50 value of 23 nM, demonstrating its potential for treating psychiatric disorders through modulation of serotonergic signaling.

Temporal and Dosage Effects

Research has highlighted the importance of dosage in determining the therapeutic efficacy and safety profile of this compound:

  • Low Doses : At lower concentrations, the compound shows promising antibacterial activity without significant toxicity.
Dosage (mg/kg)Anticancer Efficacy (%)Toxicity Level
560Low
1080Moderate
2090High

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting cyclopropylamine derivatives with halogenated precursors under controlled temperature (e.g., 60–80°C) and pressure. Catalysts like palladium or nickel complexes may enhance efficiency. Solvent choice (e.g., THF or DMF) and stoichiometric ratios of reactants are critical; excess amine can drive the reaction to completion. Reaction monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the cyclopropyl, methyl, and phenyl substituents. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For stereochemical analysis, chiral HPLC or X-ray crystallography resolves spatial configurations. Purity is assessed via melting point determination and high-resolution MS .

Advanced Research Questions

Q. How can stereochemical considerations influence the biological activity of this compound, and what methods are used to resolve its spatial configuration?

  • Methodological Answer : The cyclopropyl group introduces rigidity, affecting binding to chiral biological targets (e.g., enzymes). Enantiomers may exhibit divergent pharmacokinetic profiles. Techniques like vibrational circular dichroism (VCD) or single-crystal X-ray diffraction provide absolute configuration. Computational modeling (DFT) predicts steric and electronic interactions. Biological assays comparing enantiomeric pairs (e.g., IC₅₀ values) validate structure-activity relationships .

Q. What strategies are employed to analyze contradictory data in structure-activity relationship (SAR) studies involving cyclopropyl-containing diamines?

  • Methodological Answer : Contradictions in SAR often arise from differing assay conditions or impurities. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) clarifies discrepancies. Meta-analyses of analogs (e.g., replacing cyclopropyl with cyclobutane) isolate structural contributions. Multivariate statistical models (e.g., PCA) identify key physicochemical parameters (logP, polar surface area) influencing activity .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in pharmacological contexts?

  • Methodological Answer : Target deconvolution combines affinity chromatography with proteomics to identify binding partners. Radioligand displacement assays quantify receptor affinity (Kd). Functional studies (e.g., cAMP accumulation or calcium flux assays) assess downstream signaling. Mutagenesis of predicted binding sites (e.g., receptor tyrosine kinases) validates interactions. In silico docking (AutoDock, Schrödinger) predicts binding poses, guiding site-directed experiments .

Q. How does the compound’s electronic and steric profile affect its performance as a ligand in transition metal-catalyzed reactions?

  • Methodological Answer : The cyclopropyl group imposes steric hindrance, stabilizing metal-ligand complexes via chelation. DFT calculations (e.g., NBO analysis) quantify electron donation from amine lone pairs to metal d-orbitals. Catalytic efficiency (TON/TOF) is tested in cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with bulkier ligands (e.g., tmeda) reveal trade-offs between stability and reactivity .

Q. What are the challenges in designing comparative studies between this compound and its structural analogs, and how can they be methodologically addressed?

  • Methodological Answer : Key challenges include inconsistent synthetic routes and purity standards. Standardizing protocols (e.g., shared intermediates) minimizes variability. High-throughput screening under identical conditions (pH, temperature) ensures comparability. Molecular dynamics simulations highlight conformational differences. Collaborative databases (e.g., ChEMBL) aggregate analog data for meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine
Reactant of Route 2
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1-Cyclopropyl-N2-methyl-N2-phenylethane-1,2-diamine

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